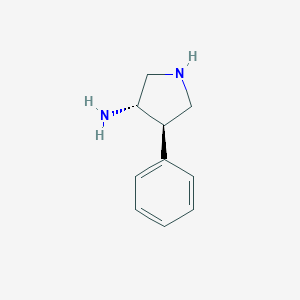
(3S,4R)-4-Phenylpyrrolidin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S,4R)-4-Phenylpyrrolidin-3-amine, also known as (3S,4R)-4-phenylpyrrolidine-3-amine or (R)-(-)-phenylpyrrolidine, is a chiral compound that has gained significant attention in scientific research due to its potential applications in pharmaceuticals and as a building block in organic synthesis. The compound is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and has a phenyl group attached to the pyrrolidine ring.
Mechanism Of Action
The mechanism of action of (3S,4R)-4-Phenylpyrrolidin-3-amine is not fully understood. However, it is believed to act on various targets in the body, including the central nervous system and immune system. The compound has been shown to interact with various receptors, including opioid receptors, NMDA receptors, and CB1 receptors.
Biochemical And Physiological Effects
(3S,4R)-4-Phenylpyrrolidin-3-amine has been shown to have various biochemical and physiological effects. It has been demonstrated to have analgesic effects in animal models of pain. The compound has also been shown to possess anti-inflammatory properties, reducing the production of inflammatory cytokines in vitro. Additionally, (3S,4R)-4-Phenylpyrrolidin-3-amine has been shown to inhibit the growth of cancer cells in vitro.
Advantages And Limitations For Lab Experiments
(3S,4R)-4-Phenylpyrrolidin-3-amine has several advantages for laboratory experiments. It is a chiral compound, making it useful for studying enantioselective reactions and asymmetric synthesis. Additionally, the compound has shown promising pharmacological activities, making it a potential drug candidate. However, one limitation of (3S,4R)-4-Phenylpyrrolidin-3-amine is its relatively low solubility in water, which may limit its use in certain experiments.
Future Directions
There are several potential future directions for research on (3S,4R)-4-Phenylpyrrolidin-3-amine. One area of interest is the development of new synthetic methods for the compound, which may improve its yield and purity. Additionally, further studies are needed to fully understand the compound's mechanism of action and its potential as a drug candidate. Finally, investigations into the compound's potential applications in other fields, such as materials science, may also be of interest.
Synthesis Methods
The synthesis of (3S,4R)-4-Phenylpyrrolidin-3-amine can be achieved through various methods, including asymmetric synthesis and resolution. One of the most common methods involves the reaction of (R)-phenylglycinol with formaldehyde and ammonia under reducing conditions to yield the desired product.
Scientific Research Applications
(3S,4R)-4-Phenylpyrrolidin-3-amine has been extensively studied for its potential applications in the pharmaceutical industry. It has been shown to possess various pharmacological activities, including analgesic, antitumor, and anti-inflammatory properties. The compound has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
properties
CAS RN |
116169-51-8 |
|---|---|
Product Name |
(3S,4R)-4-Phenylpyrrolidin-3-amine |
Molecular Formula |
C10H14N2 |
Molecular Weight |
162.23 g/mol |
IUPAC Name |
(3S,4R)-4-phenylpyrrolidin-3-amine |
InChI |
InChI=1S/C10H14N2/c11-10-7-12-6-9(10)8-4-2-1-3-5-8/h1-5,9-10,12H,6-7,11H2/t9-,10+/m0/s1 |
InChI Key |
STVJPRMSEZRNNG-VHSXEESVSA-N |
Isomeric SMILES |
C1[C@H]([C@@H](CN1)N)C2=CC=CC=C2 |
SMILES |
C1C(C(CN1)N)C2=CC=CC=C2 |
Canonical SMILES |
C1C(C(CN1)N)C2=CC=CC=C2 |
synonyms |
(3S,4R)-4-PHENYLPYRROLIDIN-3-AMINE |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



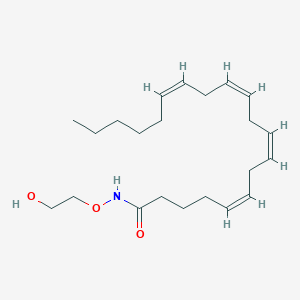
![2-[1-Allyl-3-cyano-4-[4-(dibutylamino)phenyl]-5-oxo-1,5-dihydro-2H-pyrrol-2-ylidene]malononitrile](/img/structure/B49765.png)

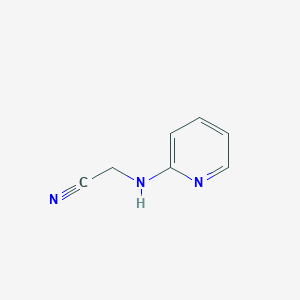


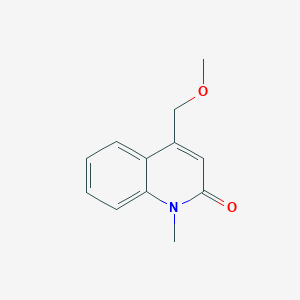
![2-(Chloromethyl)-5-methylimidazo[1,2-a]pyridine](/img/structure/B49777.png)
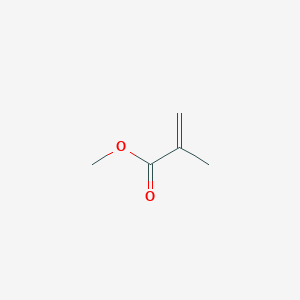
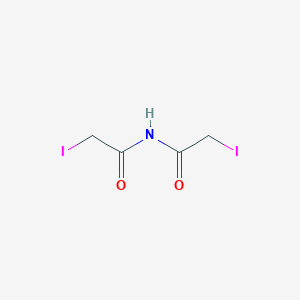
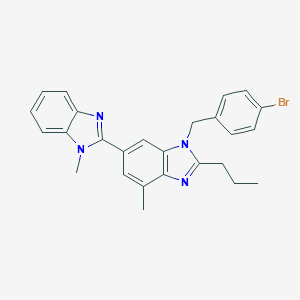
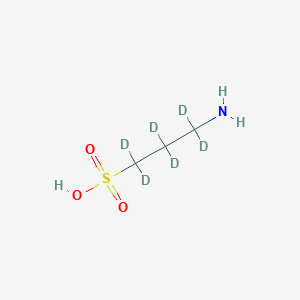
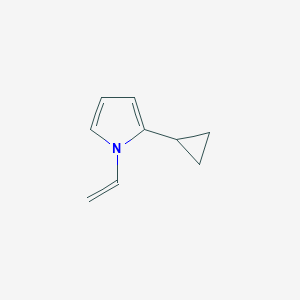
![[(2R,3S,4R,5R,6S)-3-hydroxy-6-methoxy-4-phenylmethoxy-5-(phenylmethoxycarbonylamino)oxan-2-yl]methyl acetate](/img/structure/B49796.png)